molecular formula C4H4BrNO2 B1282277 3-Bromopropanoyl isocyanate CAS No. 18926-24-4

3-Bromopropanoyl isocyanate

Cat. No.: B1282277
CAS No.: 18926-24-4
M. Wt: 177.98 g/mol
InChI Key: JZKAOWBNIUWMLP-UHFFFAOYSA-N
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Description

3-Bromopropanoyl isocyanate is a chemical compound with the molecular formula C4H4BrNO2. It belongs to the group of isocyanates, which are widely used in the chemical industry for producing polyurethanes, coatings, and paints. This compound has various applications in the fields of chemistry, biology, and materials science.

Scientific Research Applications

3-Bromopropanoyl isocyanate has various applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of pharmaceuticals and other organic compounds.

    Biology: Employed in the study of radical reactions and mechanisms.

    Materials Science: Utilized in the production of polyurethanes, coatings, and paints.

Mechanism of Action

The mechanism of action of 3-Bromopropanoyl isocyanate involves the abstraction of a bromine atom from the molecule, followed by cyclisation to form the succinimidyl radical .

Safety and Hazards

Isocyanates, including 3-Bromopropanoyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . They can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . There is evidence that both respiratory and dermal exposures can lead to sensitization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromopropanoyl isocyanate can be synthesized through the rearrangement of N-Bromosuccinimide . The reaction involves the bromination of propanoyl isocyanate, followed by the rearrangement to form this compound.

Industrial Production Methods: The industrial production of isocyanates, including this compound, typically involves the phosgene process. This method includes the reaction of amines with phosgene to produce isocyanates . due to the toxicity of phosgene, non-phosgene methods are also being explored, such as the reduction carbonylation and oxidation carbonylation methods .

Chemical Reactions Analysis

Types of Reactions: 3-Bromopropanoyl isocyanate undergoes various types of reactions, including:

    Substitution Reactions: Bromine-atom abstraction from this compound gives the 2-(isocyanatocarbonyl)ethyl radical, which undergoes cyclisation to form the succinimidyl radical.

    Addition Reactions: It can react with nucleophiles to form addition products.

Common Reagents and Conditions:

    Bromine-atom abstraction: This reaction typically requires a radical initiator or a photolysis process.

    Cyclisation: The cyclisation of the 2-(isocyanatocarbonyl)ethyl radical to form the succinimidyl radical occurs under mild conditions.

Major Products:

    Succinimidyl Radical: Formed through the cyclisation of the 2-(isocyanatocarbonyl)ethyl radical.

Comparison with Similar Compounds

    3-Bromopropionyl Isocyanate: Similar in structure and reactivity, used in the preparation of pharmaceuticals.

    Other Isocyanates: Such as toluene diisocyanate and methylenediphenyl diisocyanate, which are widely used in the production of polyurethanes.

Uniqueness: 3-Bromopropanoyl isocyanate is unique due to its ability to form the succinimidyl radical through cyclisation, which is not commonly observed in other isocyanates .

Properties

IUPAC Name

3-bromopropanoyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2/c5-2-1-4(8)6-3-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKAOWBNIUWMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520603
Record name 3-Bromopropanoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18926-24-4
Record name 3-Bromopropanoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromopropanoyl isocyanate
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3-Bromopropanoyl isocyanate
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3-Bromopropanoyl isocyanate
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3-Bromopropanoyl isocyanate
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